

# Mechanism of Action of CCZ01048: A Technical Guide

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## Compound of Interest

Compound Name: CCZ01048

Cat. No.: B12417215

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## Introduction

**CCZ01048** is a synthetic analogue of  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), a naturally occurring peptide hormone.[1][2] It is structurally defined as DOTA-4-amino-(1-carboxymethyl) piperidine (Pip)-Nle-CycMSHhex.[3][4] Developed as a high-affinity ligand, **CCZ01048** selectively targets the melanocortin 1 receptor (MC1R), which is significantly overexpressed in the vast majority of malignant melanoma cells.[3] This specific targeting capability makes **CCZ01048** a promising candidate for the molecular imaging and radionuclide therapy of melanoma.[1][3] When chelated with a positron-emitting radionuclide such as Gallium-68 ( $^{68}\text{Ga}$ ), it enables highly sensitive visualization of melanoma tumors via Positron Emission Tomography (PET).[3]

## Core Mechanism of Action

The primary mechanism of action of **CCZ01048** is centered on its function as a high-affinity agonist for the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) on the surface of melanocytes and melanoma cells.[1][5]

### 1.1 Receptor Binding and Internalization

The theranostic potential of **CCZ01048** is initiated by its binding to MC1R on the melanoma cell surface.[1] Following this high-affinity binding, the **CCZ01048**-MC1R complex is rapidly internalized into the cell.[1][6] This internalization process is crucial for its application in radionuclide therapy, as it traps the conjugated radioisotope inside the tumor cell, thereby maximizing the localized radiation dose delivered to the tumor while minimizing exposure to surrounding healthy tissues. For PET imaging applications, this accumulation within the tumor cells leads to a strong and persistent signal, enabling high-contrast visualization of tumor lesions.[7] A blocking study involving the co-injection of excess non-radioactive Ga-labeled **CCZ01048** demonstrated a significant decrease in tumor uptake of the radiolabeled compound, confirming that the accumulation is specifically mediated by MC1R.[8]



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Fig. 1: Mechanism of **CCZ01048** at the cellular level.

### 1.2 Downstream Signaling

As an  $\alpha$ -MSH analogue, the binding of **CCZ01048** to MC1R is expected to activate the canonical G $\alpha$ s-protein signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][9][10] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and downstream transcription factors like CREB and MITF.[9][11] This cascade is the primary pathway regulating melanin production and enhancing DNA repair mechanisms in normal melanocytes.[9][11][12] While the primary utility of **CCZ01048** in oncology is for targeted delivery and imaging, its action as an agonist mimics the natural ligand and initiates this signaling pathway.



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Fig. 2: MC1R downstream signaling pathway activated by **CCZ01048**.

## Quantitative Pharmacological Data

The efficacy of **CCZ01048** is supported by extensive in vitro and in vivo quantitative data.

Table 1: In Vitro Receptor Binding Affinity Binding affinity was determined using competitive binding assays against various human melanocortin receptor subtypes.



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Table 2: In Vitro and In Vivo Properties Key physicochemical and biological properties of radiolabeled **CCZ01048**.



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Table 3: Biodistribution of  $^{68}\text{Ga}$ -**CCZ01048** in B16F10 Mouse Melanoma Model Uptake is presented as the percentage of injected dose per gram of tissue (%ID/g)  $\pm$  SD.



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Table 4: Biodistribution of  $^{68}\text{Ga}$ -**CCZ01048** in SK-MEL-1 Human Melanoma Model Uptake is presented as %ID/g  $\pm$  SD. This model has lower MC1R expression than the B16F10 model.[4]



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## Experimental Methodologies

Detailed protocols are crucial for the replication and validation of scientific findings.

3.1 Peptide Synthesis **CCZ01048** is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[16] The synthesis is typically performed on an automated peptide synthesizer. The process involves the sequential coupling of Fmoc-protected amino acids to a resin.[14] After the peptide chain is assembled, the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is coupled to the N-terminus.[14] Finally, the peptide is cleaved from the resin and deprotected simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[14] The crude peptide is then purified to >95% purity using reverse-phase high-performance liquid chromatography (HPLC).[14][16]

3.2 Radiolabeling with Gallium-68 Purified  $^{68}\text{Ga}$  is obtained from a  $^{68}\text{Ge}/^{68}\text{Ga}$  generator.[14] The  $^{68}\text{Ga}$  solution is mixed with a HEPES buffer to adjust the pH to approximately 5.4. The DOTA-conjugated **CCZ01048** peptide is then added to this buffered solution.[14] The reaction is heated (e.g., microwave heating for 1 minute or conventional heating at  $95^{\circ}\text{C}$  for 15 minutes) to facilitate the chelation of  $^{68}\text{Ga}$  by the DOTA moiety.[6][14] The resulting  $^{68}\text{Ga}$ -**CCZ01048** is purified using a C18 Sep-Pak cartridge to remove unchelated  $^{68}\text{Ga}$  and other impurities.[6] Radiochemical purity is confirmed by radio-HPLC to be >99%.[6]

3.3 In Vitro Competitive Binding Assay Binding affinity ( $K_i$ ) is determined through competitive displacement assays.[14]

- Preparation: Human melanocortin receptor membranes (MC1R, MC3R, MC4R, MC5R) are diluted in an assay buffer (e.g., 25 mM HEPES, 1.5 mM CaCl<sub>2</sub>, 1 mM MgSO<sub>4</sub>, 100 mM NaCl, 0.2% BSA, and protease inhibitors).
- Incubation: The membranes are incubated with a known concentration of a radiolabeled competitor ligand (e.g., [<sup>125</sup>I]NDP-αMSH) and varying concentrations of the non-radioactive test compound (natGa-**CCZ01048**).
- Separation: The reaction is incubated (e.g., 1 hour at 37°C), after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Analysis: The data are analyzed using non-linear regression to calculate the IC<sub>50</sub> value, which is then converted to the inhibition constant (K<sub>i</sub>) using the Cheng-Prusoff equation.

3.4 Cellular Internalization Assay This assay quantifies the rate at which the radiolabeled peptide enters the target cells.[\[6\]](#)[\[14\]](#)

- Cell Seeding: B16-F10 melanoma cells are seeded in 24-well plates and allowed to adhere overnight.
- Incubation: A known amount of <sup>68</sup>Ga-**CCZ01048** is added to each well, and the plates are incubated at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
- Fraction Collection:
  - Membrane-Bound Fraction: After incubation, the radioactive medium is removed. The cells are washed with cold PBS and then treated with an acid buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.6) on ice to strip the surface-bound radioligand.[\[14\]](#) This solution is collected.
  - Internalized Fraction: The cells are then washed again and lysed (e.g., using trypsin or NaOH) to collect the internalized radioactivity.[\[14\]](#)
- Measurement: The radioactivity in both the membrane-bound and internalized fractions is measured in a gamma counter.

- Calculation: The percentage of internalization is calculated as  $\frac{\text{Internalized counts}}{\text{Internalized counts} + \text{Membrane-bound counts}} \times 100\%$ .

## Preclinical Evaluation Workflow

The development and validation of **CCZ01048** as a theranostic agent follows a structured preclinical workflow, progressing from initial design and synthesis to comprehensive in vivo evaluation.



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